N.Nc1ncnc2n(cnc12)C3OC(COP(O)(=O)OP(O)(=O)OP(O)(=O)OCC4OC(C(O)C4O)n5cnc6c(N)ncnc56)C(O)C3O
. P1,P3-Di(adenosine-5') triphosphate ammonium salt is classified under:
The synthesis of P1,P3-Di(adenosine-5') triphosphate ammonium salt typically involves the phosphorylation of adenosine derivatives. Key steps include:
In industrial settings, automated reactors are employed for large-scale synthesis, optimizing conditions for yield and purity. The process may involve multiple purification stages to remove impurities effectively.
The molecular structure of P1,P3-Di(adenosine-5') triphosphate ammonium salt features:
C1=NC(=C2C(=N1)N(C(=O)N2)C(C(CO)O)O)N(C(=O)N(C2=NC(=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N)
This representation highlights the complexity and connectivity of the molecule's components.
P1,P3-Di(adenosine-5') triphosphate ammonium salt can participate in several types of chemical reactions:
P1,P3-Di(adenosine-5') triphosphate ammonium salt operates primarily through interactions with purinergic receptors within cells. Its mechanism includes:
These actions underscore its importance in cellular communication and metabolic regulation.
The physical and chemical properties of P1,P3-Di(adenosine-5') triphosphate ammonium salt include:
P1,P3-Di(adenosine-5') triphosphate ammonium salt has diverse applications across various fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0